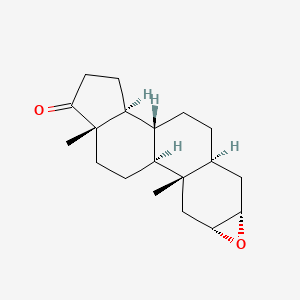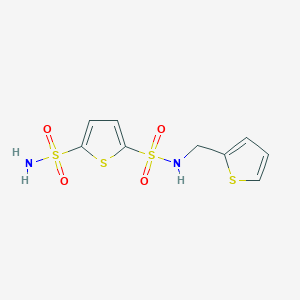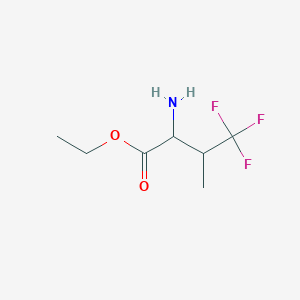
ethyl 2-amino-4,4,4-trifluoro-3-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethyl 2-amino-4,4,4-trifluoro-3-methylbutanoate is a fluorinated amino acid derivative. This compound is of significant interest in various fields due to its unique chemical properties, particularly the presence of trifluoromethyl groups which can impart increased metabolic stability and bioactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4,4,4-trifluoro-3-methylbutanoate typically involves the alkylation of glycine Schiff base with trifluoroethyl iodide under basic conditions. The process includes forming a Ni(II) complex with glycine Schiff base, followed by alkylation with CF3-CH2-I. The resultant alkylated Ni(II) complex is then disassembled to reclaim the chiral auxiliary and produce the target compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis methods. For example, a method developed for large-scale preparation involves using a recyclable chiral auxiliary to form the corresponding Ni(II) complex with glycine Schiff base, which is then alkylated with CF3-CH2-I under basic conditions . This method has been reproduced several times for the consecutive preparation of over 300 grams of the target compound.
Análisis De Reacciones Químicas
Types of Reactions
ethyl 2-amino-4,4,4-trifluoro-3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pressures.
Major Products
The major products formed from these reactions include various trifluoromethyl-substituted derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
ethyl 2-amino-4,4,4-trifluoro-3-methylbutanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Acts as a bioisostere of leucine, making it useful in the design of biologically active compounds.
Medicine: Incorporated into drug design to enhance metabolic stability and bioactivity.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 2-amino-4,4,4-trifluoro-3-methylbutanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to mimic the three-dimensional structure of targeted protein receptors, thereby increasing its bioactivity and metabolic stability .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4,4,4-trifluorobutanoic acid: Another fluorinated amino acid with similar properties.
Ethyl 4,4,4-trifluoroacetoacetate: Used in similar applications but differs in its chemical structure and reactivity.
Uniqueness
ethyl 2-amino-4,4,4-trifluoro-3-methylbutanoate is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C7H12F3NO2 |
|---|---|
Peso molecular |
199.17 g/mol |
Nombre IUPAC |
ethyl 2-amino-4,4,4-trifluoro-3-methylbutanoate |
InChI |
InChI=1S/C7H12F3NO2/c1-3-13-6(12)5(11)4(2)7(8,9)10/h4-5H,3,11H2,1-2H3 |
Clave InChI |
WPKKOQLTWVSPPP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(C)C(F)(F)F)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(1-Imidazolyl)-phenyl]-2-propanone](/img/structure/B8384299.png)
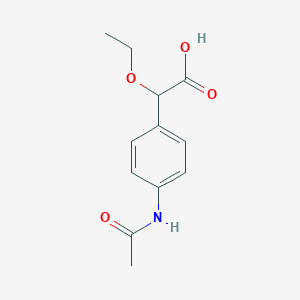

![8-(5-Methoxy-2-methyl-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B8384319.png)
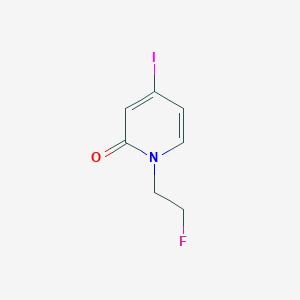
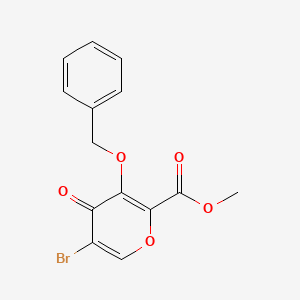

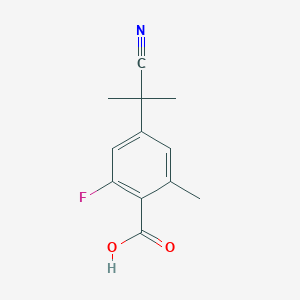
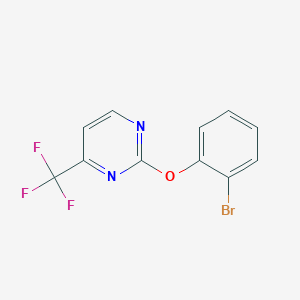

![1-[4-(Aminomethyl)piperidin-1-yl]butan-2-ol](/img/structure/B8384365.png)

